4-amino-3-nitro-2H-chromen-2-one
Overview
Description
4-amino-3-nitro-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a chromen-2-one core structure with amino and nitro substituents at the 4 and 3 positions, respectively. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-nitro-2H-chromen-2-one typically involves the nitration of 4-amino-2H-chromen-2-one. This can be achieved through the reaction of 4-amino-2H-chromen-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-amino-3-nitro-2H-chromen-2-one can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation: The chromen-2-one core can be oxidized under specific conditions to form different oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Acyl chlorides or alkyl halides, base (e.g., pyridine).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4,3-diamino-2H-chromen-2-one.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Oxidation: Oxidized coumarin derivatives.
Scientific Research Applications
Chemistry: 4-amino-3-nitro-2H-chromen-2-one is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates makes it a candidate for the development of enzyme inhibitors that can modulate biological pathways.
Medicine: The compound’s biological activity is explored for potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chromophore properties make it suitable for use in colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-amino-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
4-amino-2H-chromen-2-one: Lacks the nitro group, resulting in different chemical and biological properties.
3-nitro-2H-chromen-2-one: Lacks the amino group, affecting its reactivity and applications.
4-hydroxy-3-nitro-2H-chromen-2-one: The hydroxyl group provides different chemical reactivity compared to the amino group.
Uniqueness: 4-amino-3-nitro-2H-chromen-2-one is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-amino-3-nitrochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVOHDJSAUTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191784 | |
Record name | Coumarin, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38464-21-0 | |
Record name | 4-Amino-3-nitro-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38464-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 4-amino-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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